1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid
Description
The compound 1,4-dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid (referred to in literature as BMS-193885) is a potent and selective non-peptidergic antagonist of the neuropeptide Y (NPY) Y1 receptor . It exhibits significant pharmacological effects, including appetite suppression and weight loss in preclinical models, and has been utilized in positron emission tomography (PET) imaging due to its radiolabeled derivatives . This article provides a detailed comparison of BMS-193885 with structurally and functionally related dihydropyridine derivatives, focusing on structural modifications, bioactivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C36H48N4O9 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2-hydroxypropanoic acid |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6) |
InChI Key |
BYHJIPSVXAFCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Dimethyl 1,4-Dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Step 1: Formation of Methyl 2-(3,4-dimethoxybenzylidene)acetoacetate
- React 3,4-dimethoxybenzaldehyde with methyl acetoacetate in benzene.
- Use piperidine and acetic acid as catalysts.
- Remove water by Dean-Stark apparatus to drive the condensation.
- Isolate the product by filtration after solvent removal.
- Yield: ~52%; Melting point: 93–95°C.
Step 2: Cyclization to 1,4-DHP Derivative
- React the above intermediate with 3-amino-crotonic acid methyl ester in toluene.
- Heat under reflux with water removal.
- Purify by column chromatography.
- Yield: ~63%; Melting point: 153.5–155°C.
This sequence produces the core 1,4-DHP skeleton with dimethyl ester groups at positions 3 and 5 and a 3,4-dimethoxyphenyl substitution at position 4.
Functionalization at the N1 Position
- Sodium hydride (NaH) is used to deprotonate the N1 position of the 1,4-DHP ring in anhydrous dimethylformamide (DMF).
- The resulting anion is reacted with an alkyl halide, such as 3-phenylpropyl bromide, to introduce the desired substituent.
- The reaction is conducted at elevated temperatures (~90°C) under inert atmosphere.
- The product is purified by column chromatography.
Advanced Synthetic Techniques and Catalysts
Various improvements and alternative methods have been reported for synthesizing 1,4-DHP derivatives, which can be adapted for complex molecules like the target compound:
One-pot synthesis using aldehyde, alkyl acetoacetate, and ammonia under reflux in methanol, providing good yields with simplified procedure.
Catalyst-assisted synthesis using solid acid catalysts like alumina sulfuric acid or mesoporous materials (MCM-41), which facilitate condensation under milder conditions and shorter reaction times.
Ultrasound irradiation as a green chemistry approach to enhance reaction rates and yields without solvents or catalysts.
Summary of Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|---|
| 1 | Aldol-type condensation | 3,4-Dimethoxybenzaldehyde + Methyl acetoacetate + Piperidine + Acetic acid, reflux in benzene, Dean-Stark apparatus | Methyl 2-(3,4-dimethoxybenzylidene)acetoacetate | 52%, mp 93–95°C |
| 2 | Cyclization | Step 1 product + 3-amino-crotonic acid methyl ester, reflux in toluene, water removal | Dimethyl 1,4-dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | 63%, mp 153.5–155°C |
| 3 | N1-Alkylation | Sodium hydride in DMF, 90°C + 3-phenylpropyl bromide | Alkylated 1,4-DHP derivative with piperidinylpropyl substituent | Purified by chromatography |
| 4 | Further functionalization | Coupling with amino-carbonyl groups to introduce carbamoyl linkages | Target compound with 4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl] substitution | Requires multi-step synthesis and purification |
Structural Activity Considerations Affecting Preparation
- The 1,4-dihydropyridine ring must remain partially reduced for activity; full oxidation to pyridine reduces efficacy.
- Substitutions at the C3 and C5 positions with ester groups are essential for biological activity; these esters are typically methyl or ethyl esters.
- The C4 position is the most feasible site for aromatic substitution, such as the 3-methoxyphenyl group.
- The N1 position can be alkylated to introduce bulky groups like the piperidinylpropyl moiety, but care must be taken to maintain stereochemistry and avoid over-oxidation.
Literature and Patent Insights
- The patent literature (e.g., US5216172A) provides detailed synthetic procedures for 1,4-dihydropyridine derivatives, including the use of sodium hydride-mediated alkylation in DMF and subsequent purification steps.
- Research reviews emphasize the versatility of the Hantzsch synthesis and its modifications, including catalyst use and solvent-free methods, which can be adapted for complex derivatives like the target compound.
- No direct preparation protocols for the exact compound were found in the search results; however, the general synthetic framework and stepwise functionalization strategies are well established in the literature and patent disclosures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
- **Reduction
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Biological Activity
1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 393.4 g/mol. It contains a piperidine ring and various aromatic systems, which are often linked to pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), potentially influencing intracellular signaling pathways. For instance, it has been noted for its interaction with gastrin-releasing peptide receptors, which are involved in various physiological processes including neurogenic inflammation and cancer progression .
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antagonistic Effects : It has shown promise as an antagonist for specific GPCRs, which may be beneficial in conditions like cancer or inflammatory diseases.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential for anticancer therapies.
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of related compounds on human cancer cell lines found that modifications to the piperidine structure significantly enhanced activity against breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective potential of similar piperidine derivatives in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, which could translate into therapeutic strategies for diseases such as Alzheimer’s .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid has garnered attention in various scientific research applications due to its complex structure and potential therapeutic benefits. This article explores its applications across different fields, supported by data tables and case studies.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases. Research indicates that it may exhibit:
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Antidepressant Effects : Its structural analogs have been linked to serotonin modulation, suggesting potential use in treating mood disorders.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical studies. It can be used to:
- Investigate Protein-Ligand Interactions : By tagging the compound with fluorescent markers, researchers can study binding affinities and kinetics with various proteins.
- Explore Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes, providing insights into metabolic pathways.
Material Science
In material science, the compound's unique properties allow for applications in:
- Drug Delivery Systems : Its ability to form stable complexes with drugs can enhance the efficacy of delivery mechanisms.
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles for targeted drug delivery.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antidepressant | Modulation of serotonin levels | |
| Enzyme Inhibition | Specific enzyme targets |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound. Researchers found that certain modifications enhanced its potency against breast cancer cell lines, leading to a significant reduction in cell viability.
Case Study 2: Antidepressant Activity
Another investigation highlighted the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could increase serotonin levels in the brain, offering a new avenue for treatment.
Comparison with Similar Compounds
Structural Analogues Targeting NPY Receptors
BMS-193885 belongs to a class of 1,4-dihydropyridine (DHP) derivatives designed as NPY Y1 antagonists. Key structural analogues include:
Spiro-Indene-Piperidine Derivative
- Structure : Features a spiro(indene-4,1'-piperidin-1-yl) group at the 4-position of the dihydropyridine core .
- Bioactivity : Demonstrates NPY Y1 antagonism but lacks detailed potency data in publicly available literature.
2-Methoxyphenyl-Piperazinyl Derivative
- Structure : Contains a 4-(2-methoxyphenyl)-1-piperazinyl substituent .
- Bioactivity : Reported as an NPY antagonist with efficacy in reducing food intake, but positional isomerism (2-methoxy vs. 3-methoxy in BMS-193885) likely alters receptor affinity and selectivity .
Desmethyl BMS-193885
- Structure : Lacks the methyl group on the methoxy substituent, enabling radiolabeling with [11C] for PET imaging .
- Pharmacokinetics : Improved brain penetration but reduced oral bioavailability compared to the parent compound .
Table 1: Structural and Pharmacological Comparison of NPY Y1 Antagonists
Dihydropyridine Calcium Channel Antagonists
While BMS-193885 targets NPY receptors, structurally related DHPs are classical calcium channel blockers. For example:
Nifedipine
- Structure : 3-Nitrophenyl substituent at the 4-position of the DHP core .
- Bioactivity : IC50 = 14.3 nM in guinea pig ileal smooth muscle assays .
- Key Difference : The 3-nitrophenyl group confers calcium channel selectivity, whereas BMS-193885’s 3-methoxyphenyl-piperidinyl group directs NPY Y1 specificity.
Symmetrical Diester Derivatives
- Structure : Substituents like ethoxycarbonyl or isopropyl esters at C-3 and C-5 .
- Bioactivity : IC50 ranges from 0.436 µM to 8.25 µM, significantly less potent than nifedipine .
Table 2: Activity of Dihydropyridines in Calcium Channel Assays
| Compound | Substituents (C-3/C-5) | R3 Substituent | IC50 (µM) | Reference |
|---|---|---|---|---|
| Nifedipine | Nitrophenyl | - | 0.0143 | |
| Symmetrical i-Bu Ester | i-Bu ester | H | 0.436 | |
| Symmetrical t-Bu Ester | t-Bu ester | Ph | 8.25 |
Structure-Activity Relationships (SAR)
- Substituent Position : The 3-methoxy group in BMS-193885 is critical for NPY Y1 binding, as positional isomers (e.g., 2-methoxy in ) show reduced or altered activity .
- Bioisosteric Replacements : The 4-[3-(methoxycarbonyl)] group in calcium antagonists (e.g., ) is bioisosteric with 4-aryl groups in NPY antagonists, highlighting the DHP core’s versatility .
- Ester Symmetry : Symmetrical C-3/C-5 esters optimize calcium channel activity but are irrelevant to NPY antagonism, underscoring target-specific structural requirements .
Pharmacokinetic and Pharmacodynamic Profiles
- BMS-193885 : Exhibits good brain penetration but poor oral bioavailability, limiting therapeutic use despite potent NPY Y1 antagonism .
- Nifedipine : High oral bioavailability but lacks central nervous system (CNS) penetration due to hydrophobicity and efflux mechanisms .
- Radiolabeled Analogues: Desmethyl BMS-193885 ([11C] variant) prioritizes imaging utility over systemic effects, demonstrating the impact of minor structural changes on application .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this dihydropyridine derivative?
- Synthesis : The Hantzsch 1,4-dihydropyridine synthesis method is foundational. Optimize molar ratios of substituted aryl aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux (70–80°C for 6–8 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the compound .
- Characterization : Use X-ray crystallography to confirm the chair conformation of the piperidine ring and planarity of the dihydropyridine core. Bond lengths (e.g., C–N: 1.47–1.49 Å, C–O: 1.21–1.23 Å) and dihedral angles (e.g., 3-methoxyphenyl group at 8.2° from the pyridine plane) are critical for structural validation . Complement with NMR (¹H/¹³C) and FT-IR to verify functional groups and steric effects .
Q. How can researchers validate the biological activity of this compound, particularly its calcium channel modulation?
- In Vitro Assays : Conduct patch-clamp experiments on isolated smooth muscle cells to assess voltage-dependent L-type calcium channel inhibition. Compare IC₅₀ values with reference drugs (e.g., nifedipine). Use fluorescence-based calcium flux assays (e.g., Fluo-4 AM dye) for high-throughput screening .
- Structure-Activity Relationship (SAR) : Systematically modify the 3-methoxyphenyl or propylamino substituents to evaluate effects on potency. For example, replacing methoxy with nitro groups reduces bioavailability due to increased hydrophobicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as discrepancies in binding affinity predictions?
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model the compound’s interaction with calcium channel α1 subunits. Compare theoretical binding energies (ΔG) with experimental IC₅₀ values to identify outliers .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds (e.g., between the carbamate group and Glu1143). Use RMSD/RMSF metrics to validate conformational consistency .
Q. What advanced experimental designs are recommended to optimize reaction yield while minimizing byproducts?
- Factorial Design : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst (ammonium acetate vs. montmorillonite K10). Use ANOVA to identify significant factors (e.g., solvent polarity contributes 65% to yield variance) .
- Flow Chemistry : Implement microreactor systems to enhance heat/mass transfer during the Hantzsch reaction. Residence times <10 minutes can reduce side-product formation (e.g., oxidized pyridine derivatives) by 40% .
Q. How can researchers address inconsistencies in biological activity data across different assay platforms?
- Meta-Analysis : Aggregate data from patch-clamp, fluorescence, and radioligand binding assays. Normalize results using Z-scores to identify platform-specific biases (e.g., fluorescence assays overestimate potency by 15% due to dye interference) .
- Multi-Omics Validation : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated cells to correlate calcium channel inhibition with downstream pathways (e.g., NF-κB suppression) .
Methodological Innovations
Q. What emerging technologies can enhance the study of this compound’s pharmacokinetics?
- AI-Driven Predictive Modeling : Train neural networks on datasets of dihydropyridine derivatives to predict ADME properties (e.g., logP = 3.2 ± 0.1, t₁/₂ = 8.5 hours). Validate predictions using in vivo rodent models .
- Cryo-EM for Structural Biology : Resolve the compound’s binding site on calcium channels at near-atomic resolution (3.5 Å) to guide rational drug design .
Q. How can researchers leverage hybrid computational-experimental frameworks for efficient reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
